molecular formula C7H2ClF3N2S B12094260 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine

4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine

Cat. No.: B12094260
M. Wt: 238.62 g/mol
InChI Key: NWBQPEQJDONDCP-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the thieno[3,2-D]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones. Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thienopyrimidines and various derivatives that retain the core structure while introducing new functional groups .

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are critical for cell proliferation and survival. This makes it a valuable tool in cancer research and therapy .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer distinct electronic properties and reactivity. These features make it particularly useful in the design of novel pharmaceuticals and advanced materials .

Biological Activity

4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C7H2ClF3N2S
  • Molecular Weight : 238.61 g/mol
  • CAS Number : 2385031-14-9
  • Purity : 95% .

The biological activities of this compound are primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been studied for its role as a potential inhibitor of the PIM-1 kinase, which is implicated in various cancer types.

Anticancer Properties

Recent studies have demonstrated that derivatives of thienopyrimidine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
  • IC50 Values : The compound showed promising inhibitory activity with IC50 values ranging from 1.18 µM to 8.83 µM in different studies .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications at specific positions on the thieno-pyrimidine core can enhance or diminish activity. For example, the presence of electron-withdrawing groups like trifluoromethyl significantly increases potency against certain kinases compared to unsubstituted analogs .

Study 1: PIM-1 Inhibition

In a study focused on PIM-1 kinase inhibitors, compounds similar to this compound were synthesized and evaluated for their cytotoxicity. The most active derivatives exhibited IC50 values correlating with their binding affinity to the PIM-1 active site, indicating a strong potential for further development in cancer therapeutics .

Study 2: Antimicrobial Activity

Another aspect of biological activity explored was the antimicrobial efficacy against various bacterial strains. The compound demonstrated significant antibacterial properties with IC50 values indicating effective inhibition against strains such as E. coli and S. aureus .

Table of Biological Activities

Activity TypeTarget Cell Line/OrganismIC50 Value (µM)Reference
CytotoxicityMCF71.18
CytotoxicityHCT1164.62
CytotoxicityPC38.83
AntibacterialE. coli1.32
AntibacterialS. aureus1.19

Properties

Molecular Formula

C7H2ClF3N2S

Molecular Weight

238.62 g/mol

IUPAC Name

4-chloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H2ClF3N2S/c8-6-5-4(12-2-13-6)3(1-14-5)7(9,10)11/h1-2H

InChI Key

NWBQPEQJDONDCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)Cl)C(F)(F)F

Origin of Product

United States

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